1-Bromo-2-(chloromethyl)-3-nitrobenzene
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Overview
Description
1-Bromo-2-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)-3-nitrobenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Another method involves the nitration of 1-bromo-2-(chloromethyl)benzene. This process uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group onto the benzene ring. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems allows for better management of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing functional groups, such as bromohydrins, under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl2/HCl).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 1-bromo-2-(chloromethyl)-3-aminobenzene.
Oxidation: Products include bromohydrins and other bromine-containing derivatives.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine and chloromethyl groups can participate in substitution reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring, which dictate the pathways and outcomes of its chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.
2-Bromo-1-(chloromethyl)-4-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Chloro-2-(bromomethyl)-3-nitrobenzene: Similar structure but with chlorine and bromine positions swapped, leading to different chemical behavior.
Uniqueness
1-Bromo-2-(chloromethyl)-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (chloromethyl) groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes the compound a versatile intermediate in organic synthesis. Its reactivity and functional group compatibility make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCYYUGJHZYUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261675-47-1 |
Source
|
Record name | 1-bromo-2-(chloromethyl)-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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